molecular formula C20H16N4O2 B11665304 3-(2-Furyl)-N'-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide

3-(2-Furyl)-N'-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665304
M. Wt: 344.4 g/mol
InChI Key: BNIHIINDYSNKDK-FYJGNVAPSA-N
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Description

3-(2-Furyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-furyl)-1-(2-naphthyl)prop-2-en-1-one with hydrazine hydrate under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-Furyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)-1-(2-naphthyl)-2-propen-1-one
  • 1-(2-Furyl)-3-phenyl-2-propen-1-one
  • 3-(2-Furyl)-1-(2-thienyl)-2-propen-1-one

Uniqueness

3-(2-Furyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring with both furan and naphthalene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

5-(furan-2-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H16N4O2/c1-13(15-9-8-14-5-2-3-6-16(14)11-15)21-24-20(25)18-12-17(22-23-18)19-7-4-10-26-19/h2-12H,1H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

BNIHIINDYSNKDK-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CO2)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CO2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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